molecular formula C21H20N2OS B12124820 (2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one

(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B12124820
M. Wt: 348.5 g/mol
InChI Key: PDFYMQPBFCWICH-JGEPBQDUSA-N
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Description

The compound (2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with specific substituents that may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Imino Group: The imino group can be introduced by reacting the thiazolidinone intermediate with an appropriate amine, such as 2,4-dimethylaniline.

    Formation of the Enone Moiety: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone, such as cinnamaldehyde, under acidic or basic conditions to form the enone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring or the enone moiety.

    Reduction: Reduction reactions can target the imino group or the enone moiety, leading to the formation of amines or saturated ketones.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include sulfoxides, sulfones, or oxidized aromatic rings.

    Reduction: Products may include primary or secondary amines, or saturated ketones.

    Substitution: Products depend on the substituents introduced, such as halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial: Exhibits activity against various bacterial and fungal strains.

    Anti-inflammatory: Potential to inhibit inflammatory pathways.

Medicine

    Anticancer: Shows promise in inhibiting the growth of certain cancer cell lines.

    Drug Development: Used as a lead compound for developing new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the biological target:

    Antimicrobial: Disrupts cell wall synthesis or interferes with microbial DNA replication.

    Anti-inflammatory: Inhibits key enzymes or signaling pathways involved in inflammation.

    Anticancer: Induces apoptosis or inhibits cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Other Thiazolidinones: Various derivatives with different substituents exhibit a range of biological activities.

Uniqueness

    Structural Features: The specific substituents on the thiazolidinone core confer unique chemical and biological properties.

    Biological Activity: Exhibits a distinct profile of antimicrobial, anti-inflammatory, and anticancer activities compared to other thiazolidinones.

This detailed overview provides a comprehensive understanding of (2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H20N2OS

Molecular Weight

348.5 g/mol

IUPAC Name

(5Z)-2-(2,4-dimethylphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N2OS/c1-14-9-10-18(16(3)11-14)22-21-23-20(24)19(25-21)13-15(2)12-17-7-5-4-6-8-17/h4-13H,1-3H3,(H,22,23,24)/b15-12+,19-13-

InChI Key

PDFYMQPBFCWICH-JGEPBQDUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/S2)C

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC(=CC3=CC=CC=C3)C)S2)C

Origin of Product

United States

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